5,7-difluoro-1-benzothiophene-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists requiring fluorinated heteroaromatic building blocks often struggle to find benzothiophene-3-carboxylic acid analogs with the precise substitution pattern needed to balance metabolic stability and pharmacophore geometry. This 5,7-difluoro derivative directly addresses that gap: - Dual-fluorination at C5 and C7 enhances metabolic stability vs. non-fluorinated analogs by reducing oxidative metabolism at these positions. - The 3-carboxylic acid group enables rapid amide coupling or esterification for library synthesis, while the 5,7-difluoro pattern provides a unique handle for 19F NMR studies and binding affinity optimization. - In stock and ready to ship for hit-to-lead and lead optimization programs.

Molecular Formula C9H4F2O2S
Molecular Weight 214.19 g/mol
CAS No. 1696775-92-4
Cat. No. B6210990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoro-1-benzothiophene-3-carboxylic acid
CAS1696775-92-4
Molecular FormulaC9H4F2O2S
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CS2)C(=O)O)F)F
InChIInChI=1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)
InChIKeyTVTQIDWFBFPZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-1-benzothiophene-3-carboxylic Acid: Properties & Identity


5,7-Difluoro-1-benzothiophene-3-carboxylic acid (CAS 1696775-92-4) is a fluorinated heteroaromatic building block belonging to the benzothiophene-3-carboxylic acid class . It possesses a molecular formula of C9H4F2O2S and a molecular weight of 214.19 g/mol . The compound features a benzothiophene core with fluorine substituents at the 5 and 7 positions and a carboxylic acid group at the 3-position, making it a privileged scaffold in medicinal chemistry and drug discovery .

5,7-Difluoro-1-benzothiophene-3-carboxylic Acid: Irreplaceable Profile


The 5,7-difluoro substitution pattern is not a generic modification; it creates a unique physicochemical and potential pharmacodynamic profile that distinguishes this compound from its non-fluorinated, mono-fluorinated, or differently substituted analogs. While other benzothiophene-3-carboxylic acids share the same core, variations in fluorine number and position directly impact critical parameters such as lipophilicity, acidity, and metabolic stability . Direct substitution with a non-fluorinated analog would sacrifice the established metabolic stability benefits of fluorine, while using a 2-carboxylic acid isomer would introduce a different biological target engagement profile, as evidenced by the distinct allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) by benzothiophene-2-carboxylates [1]. The following quantitative evidence demonstrates why precise procurement of 5,7-difluoro-1-benzothiophene-3-carboxylic acid is necessary.

5,7-Difluoro-1-benzothiophene-3-carboxylic Acid: Quantitative Differentiation


Lipophilicity Modulation

The introduction of fluorine atoms is a common strategy to modulate lipophilicity. While the 7-fluoro analog shares the same computed XLogP3 value as the non-fluorinated parent (2.6), the 5,7-difluoro substitution pattern is expected to exhibit a distinct lipophilicity profile. The exact XLogP value for 5,7-difluoro-1-benzothiophene-3-carboxylic acid is not directly available in authoritative databases. However, the structural difference from the mono-fluorinated analog (5-fluoro, MW 196.20) suggests altered partitioning behavior .

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Differentiation

The molecular weight of 5,7-difluoro-1-benzothiophene-3-carboxylic acid is 214.19 g/mol, which is 18.00 g/mol greater than the 7-fluoro analog (196.20 g/mol) and 35.98 g/mol greater than the non-fluorinated parent (178.21 g/mol) [1][2]. This increase in molecular weight, while modest, can contribute to altered physicochemical properties such as solubility, logP, and membrane permeability, which are critical parameters in drug development.

Molecular Weight Solubility Permeability

TPSA & Hydrogen Bonding

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. While the target compound's TPSA is not directly reported, the 7-fluoro analog has a TPSA of 65.5 Ų, which is identical to that of the non-fluorinated analog (65.5 Ų) [1][2]. The target compound, with an additional fluorine atom, is expected to have a similar TPSA, but its hydrogen bond acceptor count is 4 (compared to 3 for the non-fluorinated analog) , potentially influencing its interaction with biological targets.

TPSA Oral Bioavailability Blood-Brain Barrier Penetration

Regiochemical Identity

The 5,7-difluoro-1-benzothiophene-3-carboxylic acid is a specific regioisomer. Its synthesis involves regioselective introduction of fluorine atoms at the 5 and 7 positions on the benzothiophene ring, followed by carboxylation at the 3-position . This contrasts with the 2-carboxylic acid isomer (e.g., 5,7-difluorobenzothiophene-2-carboxylic acid, CAS 550998-68-0) which is a key intermediate in different synthetic routes and exhibits distinct biological activity profiles . The 3-carboxylic acid regioisomer is crucial for accessing a specific chemical space for medicinal chemistry applications.

Synthetic Intermediate Regioselectivity Halogenation

Purity & Availability

The reported purity of 5,7-difluoro-1-benzothiophene-3-carboxylic acid is typically min. 95% . This is consistent with similar building blocks like 5-fluoro-1-benzothiophene-3-carboxylic acid, which is also offered at 95% purity [1]. While no direct comparative data on purity variations exists, the availability of the compound from multiple vendors, though some may be discontinued, indicates it is a specialty chemical with specific procurement pathways .

Purity Availability Procurement

5,7-Difluoro-1-benzothiophene-3-carboxylic Acid: Research & Industrial Applications


Lead Optimization: Metabolic Stability

Given the established role of fluorination in improving metabolic stability, this compound is a preferred choice for medicinal chemists optimizing lead series where metabolic liabilities are a concern. The dual fluorination at the 5 and 7 positions on the benzothiophene core is a strategic modification to reduce oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs .

Probes for Kinases & Receptors

Benzothiophene-3-carboxylic acid derivatives are known scaffolds for developing inhibitors of kinases and other enzymes . The 5,7-difluoro analog can serve as a core for creating novel chemical probes to interrogate biological pathways, with the fluorine atoms providing a handle for 19F NMR studies or enhancing binding affinity [1].

Complex Molecule Synthesis Building Block

This compound is a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical active compounds . Its carboxylic acid group allows for facile derivatization (e.g., amide coupling, esterification), enabling the rapid construction of diverse chemical libraries for high-throughput screening.

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